2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride
Description
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride (CAS: 1864061-96-0) is a bicyclic organic compound featuring a spirocyclic core with two nitrogen atoms at positions 2 and 5. Its molecular formula is C₉H₂₀Cl₂N₂, with a molecular weight of 227.17 g/mol . The compound is typically provided as a white powder with a purity of >95% and is stored at 2–8°C to maintain stability . It is primarily used in pharmaceutical research as a building block for drug discovery, particularly in the development of neuromodulators and receptor-targeting agents due to its rigid spirocyclic structure, which enhances binding selectivity .
Properties
IUPAC Name |
2-methyl-2,9-diazaspiro[4.5]decane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-6-4-9(8-11)3-2-5-10-7-9;;/h10H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCVGDHJMNBCEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(C1)CCCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857375 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086395-66-5, 1864061-96-0 | |
| Record name | 2-Methyl-2,7-diazaspiro[4.5]decane--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,7-diazaspiro[4.5]decane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
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Preparation Methods
General Synthetic Strategy
The preparation of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride typically involves:
- Stepwise construction of the spirocyclic core by cyclization or condensation reactions involving nitrogen-containing precursors.
- Introduction of the methyl substituent at the 2-position through alkylation or by using methylated starting materials.
- Formation of the dihydrochloride salt by treatment with hydrochloric acid to improve crystallinity and handling.
Key Reaction Types and Conditions
Condensation Reactions: A common approach involves the condensation of amine derivatives with cyclic ketones or haloalkyl intermediates under reflux in polar aprotic or protic solvents such as acetonitrile, tetrahydrofuran, ethanol, or dimethylformamide. This step forms the spirocyclic framework by intramolecular nucleophilic substitution or cyclization.
Alkylation: Methylation at the 2-position can be achieved by reacting the intermediate spiro amine with methylating agents (e.g., methyl iodide or dimethyl sulfate) under basic conditions.
Salt Formation: The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or isopropanol, leading to crystalline products suitable for isolation.
Representative Preparation from Patent EP0479631B1
A detailed preparation method from patent literature describes:
- Reacting a precursor amine (e.g., 1-oxa-2-oxo-3,8-diaza spiro[4.5]decane) with a suitable haloalkyl compound in acetonitrile at 80–100 °C.
- Using acid acceptors such as alkali carbonates or triethylamine to neutralize the acid formed during condensation.
- Reaction times typically range from several hours to overnight reflux.
- Purification of the crude product by chromatographic methods on silica gel or by salt crystallization.
This method yields spiro[4.5]decane derivatives structurally related to 2-methyl-2,7-diazaspiro[4.5]decane, which can be further converted to the dihydrochloride salt by acid treatment.
Detailed Reaction Conditions and Analysis
| Step | Reaction Type | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|---|
| 1 | Cyclization/Condensation | Amine + haloalkyl intermediate | Acetonitrile, EtOH, THF | 80–100 °C (reflux) | Acid scavenger (e.g., K2CO3, triethylamine) used |
| 2 | Alkylation (methylation) | Methyl iodide or methyl sulfate | DMF, MeCN | Room temp to 60 °C | Base present to neutralize acid byproducts |
| 3 | Salt formation | HCl in ethanol or isopropanol | EtOH, iPrOH | Ambient to reflux | Crystallization of dihydrochloride salt |
| 4 | Purification | Chromatography or recrystallization | Silica gel, solvents | Ambient | Ensures high purity and yield |
Purification and Characterization
- Chromatographic purification on silica gel using eluents such as ethyl acetate or dichloromethane/methanol mixtures is common to isolate the free base.
- Crystallization of dihydrochloride salt improves purity and facilitates handling.
- Melting points and purity are confirmed by standard techniques such as melting point apparatus and chromatographic analysis.
- Structural confirmation is typically done by NMR, mass spectrometry, and sometimes X-ray crystallography for derivatives.
Research Findings and Optimization Notes
- Solvent Choice: Polar aprotic solvents like acetonitrile and dimethylformamide favor cyclization efficiency.
- Temperature Control: Maintaining reflux temperatures between 80–100 °C optimizes reaction rates while minimizing side reactions.
- Acid Scavengers: Essential to neutralize hydrochloric acid generated during condensation, preventing decomposition and improving yield.
- Reaction Time: Extended reflux (12–24 hours) ensures complete conversion.
- Purification: Salt formation enhances crystallinity and stability, facilitating pharmaceutical formulation.
Summary Table of Preparation Methods
| Preparation Aspect | Details |
|---|---|
| Starting Materials | Amines, cyclic ketones, haloalkyl intermediates |
| Key Reaction Types | Cyclization, alkylation, salt formation |
| Solvents | Acetonitrile, ethanol, tetrahydrofuran, DMF |
| Temperature Range | 80–100 °C for cyclization; room temp to 60 °C for alkylation |
| Acid Scavengers | Alkali carbonates, triethylamine |
| Purification Methods | Chromatography (silica gel), crystallization of salts |
| Product Form | Dihydrochloride salt crystals |
| Reaction Time | 12–24 hours reflux |
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; typically carried out in polar solvents such as water or alcohols.
Major Products Formed
Oxidation: N-oxides of 2-Methyl-2,7-diazaspiro[4.5]decane.
Reduction: Reduced forms of the compound with hydrogenated nitrogen atoms.
Substitution: Hydroxylated or alkoxylated derivatives of the compound.
Scientific Research Applications
Chemistry
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride serves as a building block in organic synthesis. Its spirocyclic framework allows it to participate in various chemical reactions, including:
- Cyclization Reactions : It can be used to synthesize more complex spirocyclic compounds.
- Functionalization : The compound can undergo nucleophilic substitutions to introduce different functional groups, enhancing its utility in synthesizing diverse organic molecules.
Biology
In biological research, this compound is being investigated for several potential applications:
- Ligand Development : It has been explored as a ligand in biochemical assays, particularly for studying enzyme-substrate interactions.
- Biological Probes : Its structure allows it to act as a probe for investigating biological pathways and mechanisms.
Medicine
The compound shows promise in medicinal chemistry due to its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation as an antimicrobial agent.
- Drug Delivery Systems : Its solubility characteristics may facilitate its use in drug delivery formulations, enhancing the bioavailability of therapeutic agents.
Industry
In industrial applications, this compound is utilized in developing specialty chemicals and materials with unique properties. Its versatility makes it valuable in producing novel compounds with specific functionalities.
Table of Applications and Findings
Mechanism of Action
The mechanism of action of 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological macromolecules, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
| Compound Name | Molecular Formula | Substituents/Ring Features | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| 2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride | C₉H₂₀Cl₂N₂ | Two methyl groups, dihydrochloride salt | 227.17 | Drug discovery, CNS targets |
| 8-Methyl-2,8-diazaspiro[4.5]decan-3-one | C₉H₁₄N₂O | Ketone group at position 3, methyl at N8 | 166.22 | Intermediate for kinase inhibitors |
| 7-Benzyl-2,7-diazaspiro[4.5]decane HCl | C₁₅H₂₃ClN₂ | Benzyl group at N7 | 266.81 | GPCR modulation |
| 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane diHCl | C₈H₁₆Cl₂N₂O | Oxygen atom in one ring (oxa), methyl at N9 | 227.14 | Solubility-enhanced probes |
| 2-Phenyl-2,7-diazaspiro[4.5]decan-1-one HCl | C₁₀H₁₅ClN₂O | Phenyl group, ketone at position 1 | 213.23 | Enzyme inhibition studies |
Impact of Substituents on Properties
- Oxa-Substitution : The oxygen atom in 9-Methyl-6-oxa-2,9-diazaspiro[4.5]decane diHCl reduces basicity and alters hydrogen-bonding capacity, which may improve aqueous solubility .
Biological Activity
2-Methyl-2,7-diazaspiro[4.5]decane dihydrochloride is a synthetic compound characterized by its unique spirocyclic structure, which includes two nitrogen atoms and a methyl group. This compound has attracted attention in various scientific fields, particularly due to its potential biological activities and applications in medicinal chemistry.
- Chemical Formula : C₇H₁₄Cl₂N₂
- Molecular Weight : 195.11 g/mol
- CAS Number : 1086395-66-5
The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for biological assays and applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems.
- Target Enzymes : It has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death associated with inflammation and various diseases .
- Binding Interactions : The compound binds to the active site of RIPK1, inhibiting its kinase activity and preventing critical phosphorylation events necessary for necroptosis.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
Due to its inhibition of RIPK1, the compound may also exhibit anti-inflammatory properties by preventing necroptosis in immune cells. This mechanism could be beneficial in treating conditions characterized by excessive inflammation.
Case Studies
- Cell Line Studies : In experiments using U937 cells (a human histiocytic lymphoma cell line), treatment with the compound resulted in a significant reduction in necroptosis markers, indicating its potential as an anti-necroptotic agent.
- In Vivo Models : Animal studies have demonstrated that administration of this compound can lead to decreased inflammation in models of acute lung injury, further supporting its therapeutic potential in inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride | Structure | Similar inhibition of RIPK1 | Different nitrogen positioning |
| 2,7-Diazaspiro[4.5]decane dihydrochloride | Structure | Inhibition of necroptosis | Lacks methyl group at position 2 |
The structural variations among these compounds influence their biological activities and interactions with molecular targets.
Research Applications
This compound has diverse applications across several fields:
- Medicinal Chemistry : Investigated for its potential as a lead compound in drug development targeting necroptosis-related diseases.
- Biochemical Research : Used as a probe to study enzyme-substrate interactions due to its ability to modulate enzyme activity.
- Industrial Applications : Explored for use in synthesizing specialty chemicals and materials with unique properties.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-methyl-2,7-diazaspiro[4.5]decane dihydrochloride?
- Methodological Answer : Synthesis typically involves spirocyclic amine formation via cyclization reactions. For example, tert-butyl-protected intermediates (e.g., tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate) can be deprotected under acidic conditions to yield the free base, which is then treated with HCl to form the dihydrochloride salt . Reaction optimization should focus on controlling stereochemistry and minimizing byproducts using techniques like NMR monitoring .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Purity : Use HPLC with UV detection (e.g., retention time analysis under conditions like SQD-FA05, as in EP 4 374 877 A2) .
- Structural Confirmation : Employ H/C NMR for functional group analysis and LCMS (e.g., m/z 796 [M]+ as a reference for related spiro compounds) .
- Salt Form Verification : Elemental analysis or ion chromatography to confirm dihydrochloride stoichiometry .
Q. What are the critical storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, desiccated containers at 2–8°C to prevent hygroscopic degradation. Avoid exposure to light and oxidizing agents. Reseal containers under inert gas (e.g., nitrogen) after use .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in spirocyclic conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and hydrogen bonding patterns. For example, orthorhombic space groups (e.g., P222) with cell parameters (a = 11.4585 Å, b = 16.1132 Å, c = 10.1038 Å) provide high-resolution structural insights, as demonstrated for analogous spiro compounds .
Q. What strategies address contradictory solubility data in polar vs. nonpolar solvents?
- Methodological Answer :
- Experimental Design : Perform systematic solubility studies using UV-Vis spectroscopy or gravimetric analysis across solvents (e.g., water, DMSO, THF) under controlled temperatures.
- Data Interpretation : Consider protonation states (free base vs. dihydrochloride) and counterion effects. For instance, the dihydrochloride form exhibits higher aqueous solubility due to ionic dissociation, while the free base may partition into organic phases .
Q. How can mechanistic studies differentiate spirocyclic reactivity in nucleophilic vs. electrophilic environments?
- Methodological Answer :
- Kinetic Profiling : Use stopped-flow techniques to monitor reaction rates with model electrophiles (e.g., methyl iodide) or nucleophiles (e.g., cyanide).
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) can predict reactive sites based on electron density maps and frontier molecular orbitals .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activity across studies?
- Methodological Answer :
- Source Validation : Cross-check compound identity (CAS: 1489508-12-4) and purity (>99.5% via HPLC) to exclude batch variability .
- Assay Standardization : Replicate experiments under identical conditions (e.g., cell lines, incubation times) using reference standards (e.g., Buspirone Hydrochloride impurities as controls) .
Safety and Compliance
Q. What safety protocols are essential for handling this compound in vivo studies?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
